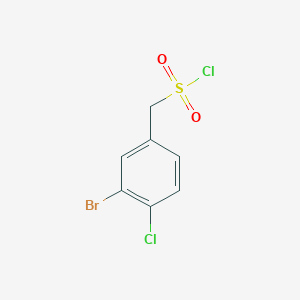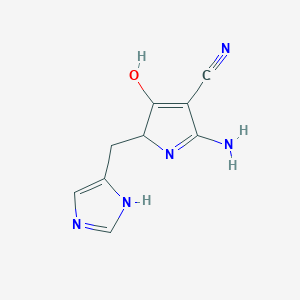
5-Propylpyridine-3-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Propylpyridine-3-carbaldehyde: is an organic compound belonging to the class of pyridinecarboxaldehydes It is characterized by the presence of a propyl group at the 5-position and an aldehyde group at the 3-position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propylpyridine-3-carbaldehyde can be achieved through several methods. One common approach involves the oxidation of 5-propylpyridine using suitable oxidizing agents. For instance, the oxidation of 5-propylpyridine with potassium permanganate (KMnO4) or chromium trioxide (CrO3) in the presence of an acid can yield the desired aldehyde.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of catalytic oxidation processes. These processes typically employ catalysts such as vanadium pentoxide (V2O5) or molybdenum trioxide (MoO3) to facilitate the oxidation of 5-propylpyridine under controlled conditions. The reaction is carried out in a reactor with precise temperature and pressure control to ensure high yield and purity of the product.
化学反応の分析
Types of Reactions: 5-Propylpyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using oxidizing agents like or .
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as or .
Substitution: The pyridine ring can undergo electrophilic substitution reactions, where the propyl group can be replaced by other substituents using reagents like or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)
Substitution: Halogens (e.g., chlorine, bromine), Nitrating agents (e.g., nitric acid)
Major Products Formed:
Oxidation: 5-Propylpyridine-3-carboxylic acid
Reduction: 5-Propylpyridine-3-methanol
Substitution: Various substituted pyridine derivatives
科学的研究の応用
Chemistry: 5-Propylpyridine-3-carbaldehyde is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. It may also be employed in the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug development. Research into its biological activity and mechanism of action can lead to the discovery of new therapeutic agents.
Industry: In the industrial sector, this compound is used in the manufacture of specialty chemicals, including dyes, pigments, and polymers. Its unique structure allows for the development of materials with specific properties.
作用機序
The mechanism of action of 5-Propylpyridine-3-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can affect biochemical pathways and cellular processes, making the compound useful in studying enzyme mechanisms and developing enzyme inhibitors.
類似化合物との比較
Pyridine-3-carbaldehyde (Nicotinaldehyde): Lacks the propyl group at the 5-position.
Pyridine-2-carbaldehyde (Picolinaldehyde): Aldehyde group at the 2-position.
Pyridine-4-carbaldehyde (Isonicotinaldehyde): Aldehyde group at the 4-position.
Uniqueness: 5-Propylpyridine-3-carbaldehyde is unique due to the presence of the propyl group at the 5-position, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its behavior in chemical reactions and its applications in various fields.
特性
分子式 |
C9H11NO |
|---|---|
分子量 |
149.19 g/mol |
IUPAC名 |
5-propylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c1-2-3-8-4-9(7-11)6-10-5-8/h4-7H,2-3H2,1H3 |
InChIキー |
CSZYHISCAAKPCJ-UHFFFAOYSA-N |
正規SMILES |
CCCC1=CC(=CN=C1)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




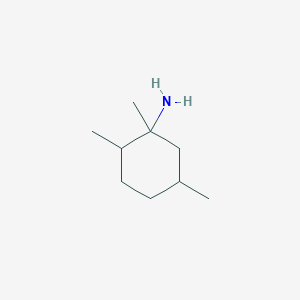
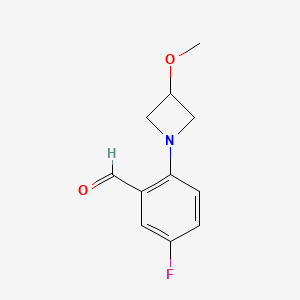
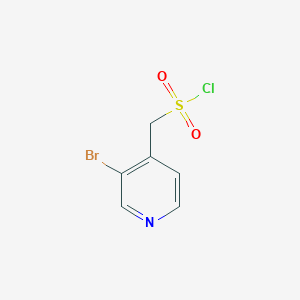
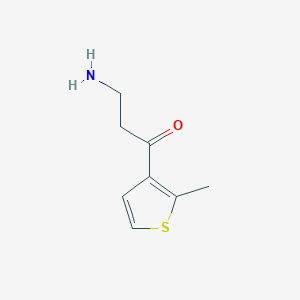
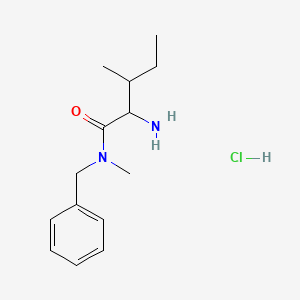
![1-{2,7-Diazaspiro[3.5]nonan-2-yl}-2-methylpropan-1-one](/img/structure/B13194617.png)
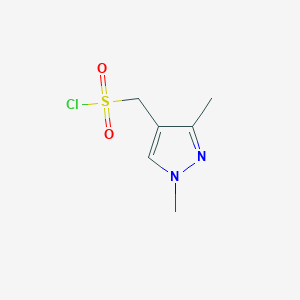
![1-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylcyclopentan-1-ol](/img/structure/B13194623.png)
![1-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-5-(difluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B13194624.png)
